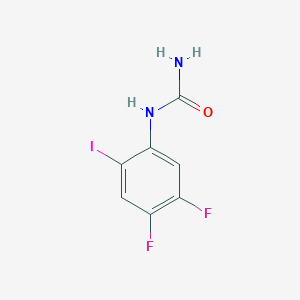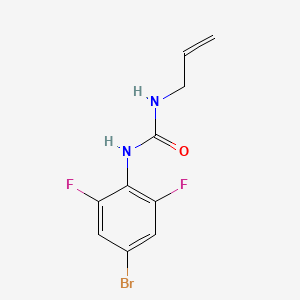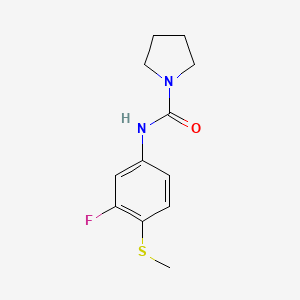![molecular formula C14H20N2O4S B7586728 1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide, commonly known as MAPS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPS is a piperidine-based compound that belongs to the class of sulfonamides.
Mechanism of Action
The mechanism of action of MAPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MAPS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MAPS has also been found to block the binding of ligands to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MAPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MAPS can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in immune cells. MAPS has also been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In vivo studies have shown that MAPS can protect against glutamate-induced neurotoxicity and reduce the size of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MAPS in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects in experimental animals. Additionally, MAPS has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using MAPS in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on MAPS. One potential application of MAPS is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MAPS has been shown to have a neuroprotective effect, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, MAPS has been found to exhibit anti-tumor properties, and further research could investigate its potential as a cancer treatment. Moreover, the mechanism of action of MAPS is not fully understood, and future studies could explore its interactions with other proteins and enzymes.
Synthesis Methods
The synthesis of MAPS involves the reaction of 3-methoxyphenylacetic acid with piperidine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent. The resulting intermediate is then treated with sulfonamide to yield the final product, MAPS. The synthesis method of MAPS has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
MAPS has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, MAPS has been shown to have a neuroprotective effect against glutamate-induced excitotoxicity in vitro and in vivo. MAPS has also been found to exhibit anti-inflammatory and anti-tumor properties in cancer research. Moreover, MAPS has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[2-(3-methoxyphenyl)acetyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-5-2-4-11(8-12)9-14(17)16-7-3-6-13(10-16)21(15,18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOBHJIFKNRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)




![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)